

Comparing the DNA adduct profiles of (rel)-Oxaliplatin and cisplatin

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Compound of Interest

Compound Name: (rel)-Oxaliplatin

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A Comparative Guide to the DNA Adduct Profiles of Oxaliplatin and Cisplatin

For researchers and professionals in the field of oncology and drug development, understanding the molecular mechanisms of platinum-based anticancer drugs is paramount. This guide provides a detailed comparison of the DNA adduct profiles of two widely used platinum drugs, **(rel)-Oxaliplatin** and cisplatin. By examining their respective interactions with DNA, we can better understand their distinct efficacy and toxicity profiles.

Introduction to Platinum-Based Antineoplastic Agents

Cisplatin and oxaliplatin are DNA alkylating agents that exert their cytotoxic effects primarily through the formation of covalent adducts with DNA, which obstruct DNA replication and transcription, ultimately leading to cell death. While both drugs target DNA, the structural differences between them—notably the bulky diaminocyclohexane (DACH) ligand in oxaliplatin—lead to significant variations in the types of adducts formed, the conformational changes they induce in DNA, and their recognition by cellular repair machinery.

DNA Adduct Formation and Types

Both cisplatin and oxaliplatin form the same types of DNA adducts, primarily intrastrand crosslinks between adjacent purine bases. However, the relative frequencies and the structural consequences of these adducts differ. The primary types of adducts include:

- **1,2-Intrastrand Crosslinks:** The most common type of adduct for both drugs, forming between adjacent guanine residues (GG) or between a guanine and an adjacent adenine (AG).
- **1,3-Intrastrand Crosslinks:** Formed between two guanines separated by a third base (GNG).
- **Interstrand Crosslinks (ICLs):** Less frequent adducts that form between guanines on opposite DNA strands.
- **Monofunctional Adducts:** A single platinum-DNA linkage.
- **DNA-Protein Crosslinks:** Linkages between DNA and cellular proteins.

While the adduct types are similar, the steric hindrance from oxaliplatin's DACH ligand results in a different distortion of the DNA helix compared to cisplatin. Cisplatin-GG adducts cause a more significant bend in the DNA helix (around 80°) compared to oxaliplatin-GG adducts (around 30°). This has profound implications for the subsequent cellular processing of these lesions.

Quantitative Comparison of DNA Adduct Profiles

The following table summarizes the quantitative data on the types and frequencies of DNA adducts formed by cisplatin

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com